7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This specific compound features a pyridine ring at the 7-position of the pyrazolo[1,5-a]pyrimidine structure, contributing to its unique properties and potential applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines are classified as heterocyclic compounds containing both pyrazole and pyrimidine rings. They are often synthesized for their pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The presence of the pyridine moiety in 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine enhances its interaction with biological targets due to the nitrogen atom's ability to participate in hydrogen bonding and coordination with metal ions .
The synthesis of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine typically involves several key methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice. For example, the use of aprotic solvents versus protic solvents can influence the product distribution significantly . Additionally, coupling reactions such as Suzuki or Buchwald–Hartwig are employed to introduce further substitutions on the pyrazolo[1,5-a]pyrimidine core .
The molecular structure of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structural integrity and purity of synthesized compounds .
7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine participates in various chemical reactions due to its reactive functional groups:
The regioselectivity of these reactions is influenced by electronic effects from substituents on the aromatic rings. Optimization of reaction conditions such as temperature and catalyst type is crucial for achieving desired yields .
The mechanism by which 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine exerts its biological effects is primarily related to its interaction with specific molecular targets:
Data from in vitro studies indicate that derivatives of this compound exhibit significant anticancer activity against several cancer cell lines .
Relevant analyses using techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) provide insights into functional groups present within the molecule .
The applications of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine span various fields:
Pyrazolo[1,5-a]pyrimidine is a fused bicyclic heterocycle comprising a five-membered pyrazole ring condensed with a six-membered pyrimidine ring. This planar, electron-deficient scaffold exhibits remarkable stability and π-conjugation, enabling diverse interactions with biological targets. The core structure features multiple sites for strategic substitution: Positions 2, 3, 5, and 7 are particularly amenable to functionalization, allowing fine-tuning of electronic properties and steric profiles. The introduction of a 3-pyridyl group at position 7, as in 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine (CAS 78562-29-5; C₁₁H₈N₄), creates a hybrid structure with distinct electronic properties [1] [3]. The electron-withdrawing nature of the pyrimidine nitrogen atoms combines with the electron-donating capability of the pyridyl nitrogen, generating a push-pull system conducive to charge transfer phenomena. This electronic asymmetry enhances dipole moments (experimental value: 5.23 D), influencing solubility, binding affinity, and photophysical behavior.
Table 1: Structural and Chemical Data for 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 78562-29-5 | [3] |
| Molecular Formula | C₁₁H₈N₄ | [1] |
| Molar Mass | 196.21 g/mol | [1] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Topological Polar Surface Area | 54.9 Ų | [3] |
| SMILES | C1=CC(=CN=C1)C2=CC=NC3=C2C=NN3 | [3] |
The exploration of pyrazolo[1,5-a]pyrimidines began in the 1950s, initially studied as adenosine receptor antagonists due to their structural resemblance to purines [5]. This early work laid the foundation for understanding their bioisosteric potential. By the 1990s, derivatives like zaleplon (a 7-cyano-substituted sedative) and anagliptin (a dipeptidyl peptidase-4 inhibitor) emerged as clinically validated drugs, demonstrating the scaffold's versatility [5] [8]. The incorporation of heteroaromatic substituents at position 7, particularly pyridyl groups, represented a strategic evolution aimed at enhancing target specificity and pharmacokinetic properties. The 3-pyridyl variant specifically gained prominence due to its ability to form key hydrogen bonds via the pyridyl nitrogen—a feature exploited in kinase inhibitors like dinaciclib (CDK inhibitor) and dorsomorphin (AMPK inhibitor) [5]. These advances cemented pyrazolo[1,5-a]pyrimidines as "privileged scaffolds" in drug discovery, with over 20 clinical candidates reported by 2021 [8]. The 7-(3-pyridyl) derivative exemplifies this progress, serving as a critical intermediate for potent kinase inhibitors and fluorescent probes.
The C7 position of pyrazolo[1,5-a]pyrimidine serves as a primary vector for modulating bioactivity and optoelectronic behavior. Substituents at this site project into key binding pockets of target proteins while directly influencing the molecule’s electronic distribution. The 3-pyridyl group confers distinctive advantages:
Table 2: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives with 7-Aryl Substituents
| C7 Substituent | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| 3-Pyridyl | Kinase inhibition (nanomolar IC₅₀) | BTK, CDK, VEGFR2 | [8] |
| 4-Trifluoromethylphenyl | Anticancer/antiproliferative | PI3Kδ inhibition (IC₅₀=2.8 nM) | [5] |
| 4-Methoxyphenyl | Fluorescent probes (φF = 0.97) | Lipid droplet imaging | [7] |
| 2,4-Dichlorophenyl | Antibacterial | DNA gyrase inhibition | [5] |
Synthetic Accessibility: The 7-(3-pyridyl) derivative is efficiently synthesized via cyclocondensation strategies. A common route involves β-enaminones (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) reacting with 5-aminopyrazoles under microwave irradiation, yielding the core structure in >85% yield [3] [8]. For carboxylated analogs like 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 78562-29-5), cyclization in acetic acid followed by hydrolysis delivers the functionalized scaffold suitable for amide coupling to target biomolecules [3].
The strategic placement of the 3-pyridyl group thus transforms the pyrazolo[1,5-a]pyrimidine core into a multifunctional pharmacophore with tailored bioactivity and tunable photophysics, enabling its diverse applications in drug discovery and materials science.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4